5-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS2/c1-7-5-8(2)12-9(6-7)16-14(20-12)17-13(18)10-3-4-11(15)19-10/h3-6H,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDAHQROZXOORY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(S3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions. This reaction forms the benzothiazole ring through a cyclization process.
Introduction of Chlorine and Methyl Groups: The chlorine and methyl groups are introduced through electrophilic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride, while methylation can be done using methyl iodide or dimethyl sulfate.
Coupling with Thiophene-2-carboxylic Acid: The final step involves coupling the benzothiazole derivative with thiophene-2-carboxylic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the benzothiazole ring using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Thionyl chloride, methyl iodide, dimethyl sulfate, N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced derivatives of the benzothiazole ring.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties. It has shown potential as an inhibitor of certain enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison
Antimicrobial Thiophene-Benzothiazole/Thiazole Analogs
Compounds such as 3-Chloro-N-(5-nitrothiazol-2-yl)benzo[b]thiophene-2-carboxamide (85) and N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide demonstrate structural parallels via amide-linked heterocycles. Key differences include:
- Substituent Effects : Nitro groups (e.g., 5-nitrothiazole in compound 85) enhance antimicrobial activity against anaerobic organisms by inhibiting pyruvate:ferredoxin oxidoreductase (PFOR), whereas chloro substituents may alter solubility and target binding .
- Synthetic Routes: These analogs are synthesized via acyl chloride coupling with aminothiazoles in pyridine, yielding 48–75% isolated yields .
Table 2: Antimicrobial Analogs
Chalcone Derivatives with 5-Chloro Thiophene
Chalcone hybrids like 5-Chloro-N-(4-(3-(2-fluorophenyl)acryloyl)phenyl)thiophene-2-carboxamide (4g) exhibit:
- Thermal Properties : Melting points range from 145–212°C, influenced by substituent polarity (e.g., methoxy vs. bromo groups) .
- Spectroscopic Signatures : IR spectra show characteristic N–H (3250–3300 cm⁻¹) and C=O (1650–1680 cm⁻¹) stretches, consistent with amide bonds .
Crystalline Forms and Stability
The methanesulfonate salt of a related compound (5-chloro-N-({(5S)-2-oxo-3-[4-(5,6-dihydro-4H-[1,2,4]triazin-1-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide) demonstrates enhanced stability under high humidity and temperature, a critical advantage for pharmaceutical formulations .
Biological Activity
5-chloro-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C15H14ClN2OS
- Molecular Weight : Approximately 302.8 g/mol
- Functional Groups : Contains a benzothiazole moiety and a thiophene ring, which are known for their diverse biological activities.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections detail specific areas of biological activity.
Antimicrobial Activity
This compound has shown promising results against various microbial strains. The proposed mechanism involves:
- Inhibition of Cell Wall Synthesis : Compounds in this class may disrupt bacterial cell wall formation.
- Protein Synthesis Interference : They may inhibit ribosomal function, leading to reduced protein synthesis.
Anticancer Activity
Several studies have explored the anticancer potential of this compound:
- Cytotoxicity : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), leukemia (CEM), and melanoma (MEL-8) cells.
- Mechanism of Action : The compound may induce apoptosis through caspase activation and inhibit key survival pathways such as the PI3K/Akt pathway.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties:
- Cytokine Production Inhibition : It may reduce the production of pro-inflammatory cytokines.
- COX-2 Inhibition : Potential inhibition of cyclooxygenase enzymes has been suggested.
Case Studies and Research Findings
- Cytotoxicity Studies : A study comparing various derivatives of benzothiazole compounds found that those structurally similar to this compound exhibited enhanced cytotoxicity against cancer cell lines compared to standard chemotherapeutics like doxorubicin .
- Mechanistic Insights : Molecular docking studies have indicated strong hydrophobic interactions between the compound and target proteins involved in cancer cell survival pathways .
- In Vivo Studies : Further exploration into animal models is necessary to validate the in vitro findings and assess the therapeutic potential of this compound in clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
